REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[C:5]([C:7]1[CH:12]=[CH:11][C:10]([S:13][CH:14]([CH3:16])[CH3:15])=[CH:9][CH:8]=1)=[O:6])C.[OH-].[Na+].Cl>C1(C)C=CC=CC=1>[CH:14]([S:13][C:10]1[CH:11]=[CH:12][C:7]([C:5](=[O:6])[C:4]([OH:17])=[O:3])=[CH:8][CH:9]=1)([CH3:16])[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)C1=CC=C(C=C1)SC(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
6.55 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was then stirred at 50° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction below 60° C
|
Type
|
ADDITION
|
Details
|
was added dropwise while the reaction
|
Type
|
CUSTOM
|
Details
|
was still at 50° C
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C.
|
Type
|
STIRRING
|
Details
|
stirred for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
Filter off the solid which
|
Type
|
WASH
|
Details
|
was washed with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with methylene chloride (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)SC1=CC=C(C=C1)C(C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.35 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |